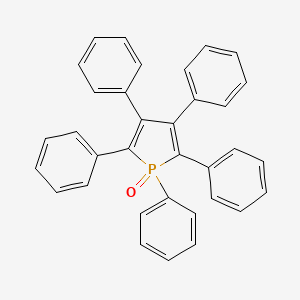
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by the presence of five phenyl groups attached to a phosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Phenylmagnesium Bromide: This step forms the pentaphenylphosphine intermediate.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphol derivatives.
Scientific Research Applications
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tetraphenylphosphonium: Known for its applications in organic synthesis.
Hexaphenylphosphoramide: Used in materials science and catalysis.
Uniqueness
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is unique due to its pentaphenyl substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic and synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
1641-63-0 |
|---|---|
Molecular Formula |
C34H25OP |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis-phenyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C34H25OP/c35-36(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(36)29-22-12-4-13-23-29/h1-25H |
InChI Key |
RUYPYNHPTFDWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(P(=O)(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















